1alpha,25-dihydroxy-22-oxa-20-epivitamin D3/1alpha,25-dihydroxy-22-oxa-20-epicholecalciferol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 involves the modification of the side chain skeleton of vitamin D3The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product with high yield and purity. The production is carried out in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various analogues of vitamin D3 with modified biological activities. These derivatives are used in research to study the effects of structural changes on the compound’s activity .
Scientific Research Applications
1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on vitamin D3 analogues.
Biology: Investigated for its role in cell differentiation and proliferation.
Medicine: Explored for its potential in treating diseases such as cancer, where it can induce differentiation of cancer cells without causing hypercalcemia.
Industry: Utilized in the development of new therapeutic agents and in the study of vitamin D3 metabolism.
Mechanism of Action
The mechanism of action of 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 involves binding to the vitamin D receptor (VDR). This binding activates the receptor, which then interacts with specific DNA sequences to regulate the expression of target genes. The compound’s ability to induce differentiation without causing hypercalcemia is attributed to its selective activation of pathways involved in cell differentiation and immune regulation .
Comparison with Similar Compounds
- 1alpha,25-dihydroxy-24a,24b-dihomo-23-oxa-20-epivitamin D3
- 1alpha,25-dihydroxy-26,27-dimethyl-22,22,23,23-tetradehydro-24a-homo-20-epivitamin D3
Comparison: 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 is unique in its ability to induce differentiation without causing hypercalcemia. This sets it apart from other vitamin D3 analogues, which often have limited therapeutic use due to their hypercalcemic effects. The structural modifications in 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 allow for selective activation of beneficial pathways, making it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C26H42O4 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21-,22-,23+,24+,26-/m1/s1 |
InChI Key |
DTXXSJZBSTYZKE-CHKZDQNGSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Origin of Product |
United States |
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